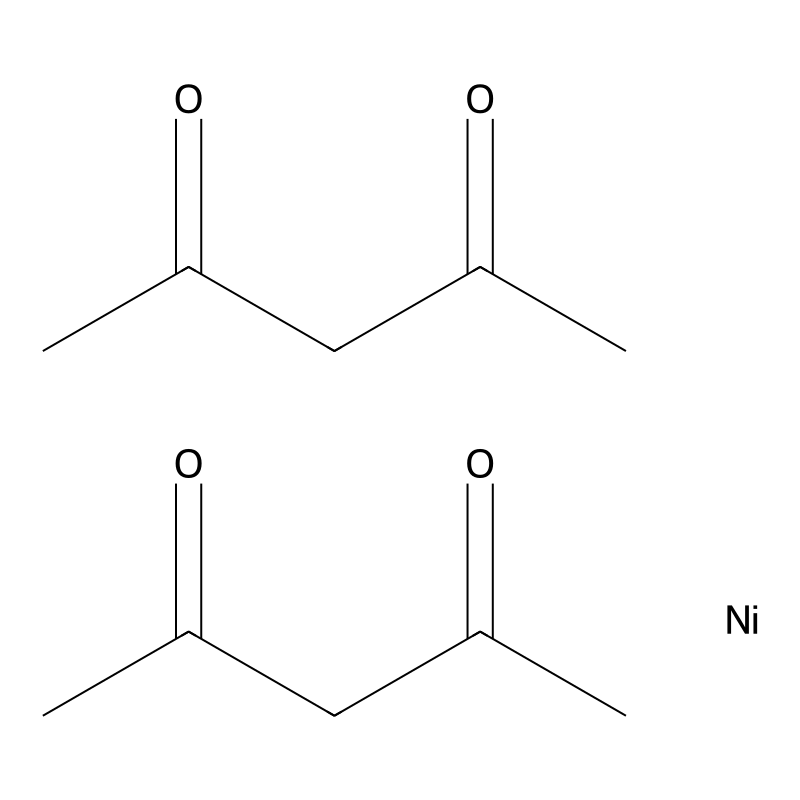

Bis(acetylacetonato)nickel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Catalyst for Organic Synthesis

Nickel(II) 2,4-pentanedionate serves as a catalyst for several organic reactions. These include:

- Conjugate addition: It facilitates the addition of alkynyl aluminum compounds to enones (compounds containing a conjugated double bond and a ketone or aldehyde group) [1].

- Grignard reagent coupling: This compound promotes the coupling of Grignard reagents, leading to the formation of biaryls (compounds with two aromatic rings linked by a carbon-carbon bond) [1].

- Grignard addition to silyl enol ethers: Nickel(II) 2,4-pentanedionate catalyzes the addition of Grignard reagents to silyl enol ethers, resulting in the formation of alkenes (compounds containing a carbon-carbon double bond) [1].

These reactions are crucial for the synthesis of complex organic molecules with specific functionalities, which are valuable in various research areas, including drug discovery and material science [1].

[1] NICKEL(II) 2,4-PENTANEDIONATE [Gelest, Inc.].

Precursor for Nickel Nanoparticles

Nickel(II) 2,4-pentanedionate can be used as a precursor for the synthesis of nickel nanoparticles. Reduction with sodium borohydride (NaBH4) converts the compound into nickel nanoparticles, which have unique properties and applications in catalysis, sensing, and electronics [2].

[2] Sol-Gel Preparation of Nickel Nanoparticles from Nickel(II) Acetylacetonate, LIU, J., & Zhao, Z. (2009). Journal of Dispersion Science and Technology, 30(13), 1203-1207.

Other Research Applications

Nickel(II) 2,4-pentanedionate finds use in other research areas as well:

- Thin Film Deposition: This compound serves as a precursor for depositing thin films of nickel(II) oxide through sol-gel techniques on conductive glass substrates. These thin films have potential applications in photovoltaics and gas sensing [2].

- UV stabilizer: The compound exhibits UV-stabilizing properties for polyphenylene sulfide, a polymer known for its excellent chemical resistance but susceptible to UV degradation [1].

Nickel(II) 2,4-pentanedionate, also known as nickel bis(2,4-pentanedionate), is a coordination complex with the molecular formula . This compound features nickel in a +2 oxidation state coordinated to two bidentate 2,4-pentanedionate ligands. It typically appears as emerald-green crystals and is known for its solubility in various organic solvents such as toluene, chloroform, and alcohols, while being insoluble in ether .

The structure of nickel(II) 2,4-pentanedionate includes a distorted octahedral geometry around the nickel center, which is common for many transition metal complexes. The compound exhibits paramagnetic properties due to the presence of unpaired electrons in the d-orbitals of nickel .

- Hydrolysis: It reacts with water to form a blue-green diaquo complex, .

- Electrophilic Addition: The compound readily reacts with electrophiles at the methine position of the pentanedionate ligands. For instance, it can react with isocyanates to yield diamides .

- Coordination with Lewis Bases: Nickel(II) 2,4-pentanedionate can form adducts with Lewis bases such as tetramethylethylenediamine .

Nickel(II) 2,4-pentanedionate has been studied for its biological activity, particularly its potential as a skin sensitizer. It can induce allergic reactions upon skin contact . Additionally, nickel compounds are known to exhibit cytotoxic effects and have been implicated in various biological processes, including enzyme catalysis and cellular signaling pathways.

The synthesis of nickel(II) 2,4-pentanedionate typically involves the reaction of nickel salts with acetylacetone in the presence of a base. A common method includes:

- Mixing nickel nitrate with acetylacetone and sodium hydroxide.

- The reaction proceeds as follows:

- The product can be dehydrated using azeotropic distillation to obtain the anhydrous form .

Nickel(II) 2,4-pentanedionate is utilized in various applications:

- Catalyst: It serves as a catalyst in hydrogenation reactions and other organic transformations .

- Thin Film Deposition: This compound is employed in the deposition of nickel oxide thin films, which are important for electronic applications .

- Synthesis of Organometallic Compounds: It is used in the preparation of complex organometallic compounds like nickelocene .

Studies on interaction mechanisms involving nickel(II) 2,4-pentanedionate reveal its reactivity towards various electrophiles. For example, when reacted with diethyl azodicarboxylate or dimethyl acetylenedicarboxylate, it can yield distinct products through nucleophilic substitution mechanisms. These interactions highlight its utility in synthetic organic chemistry and materials science .

Nickel(II) 2,4-pentanedionate shares similarities with other coordination complexes but exhibits unique properties due to its specific ligand structure and coordination environment. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nickel(II) acetylacetonate | Commonly used as a catalyst; similar ligand structure | |

| Cobalt(II) 2,4-pentanedionate | Similar bidentate ligands; different metal center | |

| Iron(III) acetylacetonate | Exhibits different oxidation state; varied reactivity | |

| Manganese(II) acetylacetonate | Similar coordination but different metal properties |

Uniqueness

Nickel(II) 2,4-pentanedionate is distinguished by its specific ligand interactions and paramagnetic properties. Its ability to act as a catalyst in hydrogenation reactions further sets it apart from other similar compounds that may not exhibit such catalytic activity.

Nickel(II) 2,4-pentanedionate exhibits complex thermal behavior characterized by multiple decomposition stages and temperature-dependent stability. The compound demonstrates significant thermal stability up to approximately 230°C, at which point it melts with concurrent decomposition [1] [2]. Under controlled conditions, the compound can undergo sublimation at reduced pressures between 170-210°C at 0.2-0.4 torr without significant decomposition [3].

Primary Decomposition Mechanisms

The thermal decomposition of Nickel(II) 2,4-pentanedionate follows a multi-stage process that has been extensively characterized through thermogravimetric analysis and mass spectrometry. The decomposition exhibits distinct patterns depending on the atmospheric conditions and support materials present [4].

Decomposition in Supported Systems: When supported on alumina or silica surfaces, the decomposition occurs through three distinct peaks designated as P1, P2, and P3 [4]. The first decomposition peak (P1) appears at approximately 516K (243°C) with a mass loss of 33%, representing the initial rupture of acetylacetonate ligands. The second peak (P2) occurs at 603K (330°C) with a shoulder peak P3 at 683K (410°C), collectively accounting for 67% mass loss and representing the combustion of remaining organic fragments [4].

Mechanistic Pathways: Detailed studies reveal that the decomposition follows a stepwise mechanism involving ligand loss, fragmentation, and oxidation. The initial stage involves release of acetylacetone (TMHD-H) through ligand displacement [5]. Subsequently, ligand fractioning occurs via scission of inner carbon-carbon bonds within the central β-diketonate moiety, producing aldehydes and ketones. Further decomposition involves extensive cracking to yield olefins, carbon monoxide, and adsorbed methylene groups [5].

The following table summarizes the key thermal decomposition data:

| Temperature (°C) | Process | Mass Loss/Product | Reference |

|---|---|---|---|

| 170-210 | Sublimation under reduced pressure (0.2-0.4 torr) | Complete sublimation | [3] |

| 230 | Melting point with decomposition | Decomposition begins | [1] [2] |

| 220-235 | Boiling point at 11 mmHg | Vapor formation | [2] |

| 502-516 | First decomposition peak (P1) | 33% mass loss | [4] |

| 603 | Second decomposition peak (P2) | 67% mass loss | [4] |

| 683 | Third decomposition peak (P3) | Completion of decomposition | [4] |

| 400-800 | Hydrogen evolution | H2 evolution | [5] |

| 535 | Fragment desorption (151 amu) | Molecular fragments | [5] |

| 610 | Fragment desorption (151 amu) | Molecular fragments | [5] |

Decomposition Products and Intermediates

Mass spectrometric analysis during thermal decomposition reveals formation of various intermediate species and final products. The primary decomposition pathway produces nickel oxide (NiO) as the final inorganic residue, representing approximately 22.4% of the original mass [6]. Organic decomposition products include carbon dioxide, carbon monoxide, acetone derivatives, and various hydrocarbon fragments [4] [5].

The decomposition process exhibits strong dependence on atmospheric conditions. In oxidizing atmospheres, complete oxidation of organic ligands occurs, while in inert atmospheres, carbonaceous residues may persist at intermediate temperatures [4]. The presence of reducing atmospheres can lead to formation of metallic nickel phases alongside nickel oxide [6].

Solubility Behavior in Organic Matrices

Nickel(II) 2,4-pentanedionate demonstrates characteristic solubility behavior that reflects its coordination chemistry and molecular structure. The compound exhibits amphiphilic properties, being soluble in both polar and moderately polar organic solvents while showing limited solubility in highly nonpolar media [7] [8].

Aqueous and Polar Solvent Systems

The compound shows moderate solubility in water, with a reported solubility of 4.8 g/L at ambient conditions [7] [9]. When dissolved in water, the compound forms characteristic blue-green solutions, indicating partial hydration and potential ligand exchange processes [10]. The aqueous solubility enables formation of hydrated complexes, particularly the dihydrate form Ni(C₅H₇O₂)₂·2H₂O [11].

In alcoholic solvents, Nickel(II) 2,4-pentanedionate exhibits good solubility characteristics. Ethanol provides excellent solvation properties, making it suitable for recrystallization procedures and synthetic applications [8] [12]. The compound also demonstrates solubility in methanol, though this is generally lower than in ethanol, and the methanol solutions may show limited stability over extended periods [13].

Organic Solvent Compatibility

The compound shows excellent solubility in a range of organic solvents, particularly those capable of coordinating interactions or providing favorable dipolar environments. Chloroform and other halogenated solvents provide good dissolution characteristics, with the compound maintaining structural integrity in these media [7] [13].

Aromatic solvents including benzene and toluene demonstrate strong solvation capabilities for Nickel(II) 2,4-pentanedionate [7] [14]. Toluene is particularly notable as it can be used for azeotropic dehydration procedures to convert hydrated forms to anhydrous material [7]. The compound shows good solubility in acetone and other ketonic solvents, which provides compatibility for synthetic and analytical applications [15] [13].

The following table presents the comprehensive solubility behavior:

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Soluble (4.8 g/L) | Forms blue-green solution |

| Ethanol | Soluble | Good solubility in polar alcohols |

| Chloroform | Soluble | Soluble in halogenated solvents |

| Benzene | Soluble | Soluble in aromatic hydrocarbons |

| Toluene | Soluble | Good solubility, used for dehydration |

| Ether | Insoluble | Insoluble in ethers |

| Acetone | Soluble | Soluble in polar organic solvents |

| Methanol | Poorly soluble | Limited solubility |

Matrix-Dependent Behavior

In polymeric matrices and composite systems, the solubility and compatibility of Nickel(II) 2,4-pentanedionate depends strongly on the chemical nature of the host material. Studies with hydroxyl-terminated polybutadiene (HTPB) systems demonstrate that the compound can be incorporated into polymer matrices where it influences thermal decomposition behavior and acts as a catalytic modifier [6].

The compound exhibits good compatibility with organometallic synthesis protocols, being readily dissolved in coordinating solvents for preparation of mixed-ligand complexes and organometallic derivatives [16]. This solubility behavior makes it particularly useful as a precursor for nickel-containing materials in solution-based synthesis routes.

Surface Reactivity and Hygroscopic Tendencies

Nickel(II) 2,4-pentanedionate exhibits significant surface reactivity and hygroscopic behavior that influences its handling, storage, and application characteristics. The compound demonstrates marked sensitivity to atmospheric moisture and shows temperature-dependent interactions with various surface types [7] [17].

Hygroscopic Properties and Moisture Sensitivity

The compound is classified as hygroscopic, readily absorbing moisture from the atmosphere to form hydrated complexes [7] [17]. Under ambient conditions, the anhydrous form can absorb water to produce the dihydrate Ni(C₅H₇O₂)₂·2H₂O, which appears as blue-green crystals in contrast to the emerald-green color of the anhydrous material [11] [18].

The hygroscopic behavior follows a reversible process where water molecules coordinate to the nickel center, expanding the coordination sphere from four to six. This hydration process results in significant changes in physical properties including color, crystal structure, and thermal behavior [18]. The dihydrate form can be converted back to the anhydrous form through controlled heating at 100°C under vacuum conditions or through azeotropic distillation with toluene [7].

Surface Interaction Mechanisms

Hydroxylated Surface Interactions: On silica and alumina surfaces, Nickel(II) 2,4-pentanedionate demonstrates strong chemisorption behavior through interaction with surface hydroxyl groups [19]. The adsorption process involves substitution of acetylacetonate ligands with surface oxygen atoms, forming covalent bonds between the nickel center and the support material. This interaction occurs preferentially at temperatures around 220°C and results in formation of monolayer coverage with nickel loadings of approximately 2.0 atoms/nm² on silica and 1.3 atoms/nm² on alumina [19].

Support-Dependent Reactivity: The nature of surface interactions varies significantly with support composition. On silica surfaces, the compound forms predominantly nickel-acetylacetonate surface species with retention of ligand coordination to nickel atoms [19]. In contrast, on alumina surfaces, more complex behavior occurs with formation of both nickel-acetylacetonate and aluminum-acetylacetonate surface species due to the reactivity of coordinatively unsaturated aluminum sites [19].

Atmospheric Stability and Degradation

Under normal atmospheric conditions, Nickel(II) 2,4-pentanedionate shows moderate stability but undergoes gradual changes due to moisture absorption and potential oxidation processes. The compound should be stored under controlled humidity conditions below 30°C to minimize hydration and potential decomposition [7].

Extended exposure to elevated temperatures in air results in gradual oxidation of the organic ligands and eventual formation of nickel oxide. This process accelerates significantly above 300°C, where complete oxidation of acetylacetonate ligands occurs with formation of crystalline NiO as the final product [19].

Coordination Environment Changes

The surface reactivity of Nickel(II) 2,4-pentanedionate involves significant changes in the coordination environment of the nickel center. In the solid state, the anhydrous compound exists in a trimeric structure where nickel atoms are bridged through acetylacetonate ligands [2]. Upon interaction with coordinating surfaces or solvents, this structure can be disrupted, leading to formation of monomeric species with altered coordination geometries.

The following table summarizes the key surface reactivity and hygroscopic properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 256.91 g/mol | [2] [7] |

| Density | 1.455 g/cm³ at 17°C | [2] [7] |

| Melting Point | 230°C (with decomposition) | [1] [2] |

| Vapor Pressure (110°C) | 2.7 hPa | [2] [7] |

| Refractive Index | 1.57-1.64 | [7] |

| Flash Point | >200°C | [7] |

| Appearance | Emerald-green crystals | [2] |

| Crystal System | Orthorhombic | [2] |

| Hygroscopicity | Hygroscopic | [7] [17] |

Physical Description

Emerald-green solid, soluble in water; [Merck Index]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

General Manufacturing Information

Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-: ACTIVE